N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
“N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the interaction of aromatic nucleophilic substitution of triazole with different amines and thiols . A new synthesis route has been proposed based on the interaction of phenyl-propynal and substituted amino-triazole-thiols to obtain both triazolothiadiazines .Molecular Structure Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
The reaction of triazole thiols with phenacyl bromides has been used to synthesize diaryl-triazolothiadiazines . The HBr evolved during the reaction evidently catalyzed intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Scientific Research Applications
Anticancer and Antimicrobial Activity
- Compounds structurally related to N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been synthesized and tested for their anticancer and antimicrobial activities. Notably, certain N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines exhibited inhibitory activity against the HCT 116 cancer cell line and also demonstrated antimicrobial properties (Kumar et al., 2019).
Antiviral Activity
- Derivatives of [1,2,4]triazolo[4,3-b]pyridazine, which share a core structure with the compound , have shown promising antiviral activity against hepatitis-A virus (HAV), with specific compounds demonstrating significant virus count reduction (Shamroukh & Ali, 2008).
Modification for Enhanced Anticancer Effects
- Modifications of similar compounds have been explored to enhance their anticancer effects. For instance, replacing the acetamide group in N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea significantly retained antiproliferative activity and reduced acute oral toxicity (Wang et al., 2015).
Other Applications
- Triazolo[4,3-b]pyridazine derivatives have also been investigated for various biological properties, such as inhibiting the proliferation of endothelial and tumor cells, highlighting their potential in cancer research (Ilić et al., 2011).
- The synthesis and biological assessment of fused heterocyclic 1,2,4-triazoles, which are structurally related, have been a focus due to their variety of interesting biological properties (Karpina et al., 2019).
Future Directions
The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Nitrogen-containing heterocycles are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs . Therefore, further exploration and development of such compounds could be a promising direction for future research.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-2-28-17-10-8-16(9-11-17)22-19(27)14-29-20-13-12-18-23-24-21(26(18)25-20)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPUZWQRNVHCOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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